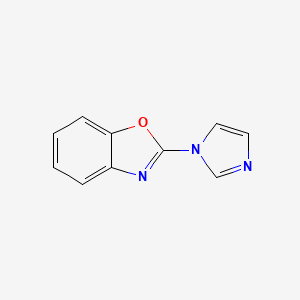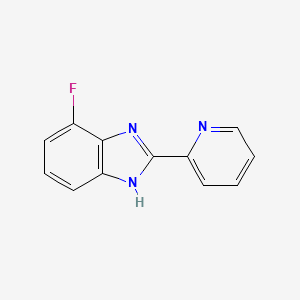![molecular formula C15H18N2O3 B7575941 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid, also known as MIAP or MIAPEP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MIAP is a peptide derivative of melatonin, a hormone that regulates sleep-wake cycles in the body. MIAP is believed to have antioxidant and anti-inflammatory properties, and has been studied for its potential in treating a range of conditions, including neurodegenerative diseases, cancer, and inflammation.
作用機序
The mechanism of action of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is not fully understood, but it is thought to involve its antioxidant and anti-inflammatory properties. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has also been shown to inhibit the activation of inflammatory pathways, including the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to scavenge free radicals and inhibit the production of ROS, which can cause oxidative damage to cells. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has also been shown to inhibit the activation of inflammatory pathways, including the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In cancer cells, 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to inhibit cell growth and induce apoptosis, or programmed cell death.
実験室実験の利点と制限
One advantage of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is that it can be synthesized using SPPS techniques, which are well-established and widely used in the field of peptide synthesis. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is also relatively stable and can be stored for extended periods of time. One limitation of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
将来の方向性
There are several future directions for research on 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid. One area of interest is the development of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid-based therapies for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to have protective effects against oxidative stress and inflammation, which are thought to contribute to the development of these conditions. Another area of interest is the development of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid-based therapies for cancer, as 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, more research is needed to fully understand the mechanism of action of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid, which could lead to the development of more effective 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid-based therapies.
合成法
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid can be synthesized using solid-phase peptide synthesis (SPPS) techniques. In this method, the peptide is built up one amino acid at a time on a solid support, using protected amino acids and coupling reagents. Once the peptide chain is complete, the final product is cleaved from the solid support and purified using chromatography techniques.
科学的研究の応用
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been studied for its potential therapeutic applications in a range of fields. In neurodegenerative diseases, 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to have protective effects against oxidative stress and inflammation, which are thought to contribute to the development of conditions such as Alzheimer's disease and Parkinson's disease. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has also been studied for its potential in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been studied for its potential in treating inflammation and pain, as it has been shown to have anti-inflammatory and analgesic effects.
特性
IUPAC Name |
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-12(11-5-3-4-6-13(11)16-10)9-14(18)17(2)8-7-15(19)20/h3-6,16H,7-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUJZBRXNHFKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)